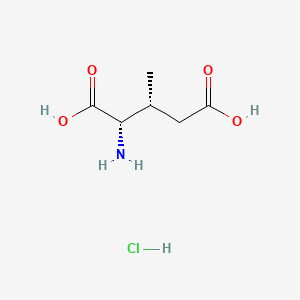

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

Descripción general

Descripción

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is a chiral amino acid derivative It is a hydrochloride salt form of (2S,3R)-3-methylglutamic acid, which is an analog of glutamic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt typically involves the stereoselective synthesis of the (2S,3R)-3-methylglutamic acid followed by its conversion to the hydrochloride salt. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol or ethanol and reagents like hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₁₂ClNO₄

- Molecular Weight : 197.62 g/mol

- Configuration : (2S,3R)

The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, facilitating its use in biological experiments.

Neuroscience Research

One of the primary applications of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is in neuroscience research. It acts as a potent and selective agonist for kainate receptors , a subtype of glutamate receptors involved in excitatory neurotransmission. The selective activation of these receptors allows researchers to study their specific roles in neuronal signaling without interference from other glutamate receptor subtypes.

Key Findings:

- Kainate Receptor Activation : The compound selectively activates kainate receptors, influencing synaptic plasticity and cognitive functions such as learning and memory.

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective effects in models of neurodegeneration, suggesting its potential therapeutic applications for conditions like Alzheimer's disease and multiple sclerosis .

Therapeutic Potential

Research has indicated that this compound could play a role in treating various neurological disorders. Its agonistic action on kainate receptors makes it a candidate for further investigation in conditions characterized by excitotoxicity or impaired neurotransmission.

Case Studies:

- Lung Fibrosis Model : In a study involving bleomycin-induced lung fibrosis, the compound demonstrated significant anti-fibrotic effects when administered intravenously. It reduced collagen accumulation and tissue remodeling, indicating potential applications beyond neurological contexts .

- Cancer Research : The compound has been explored for its ability to disrupt interactions between proteins involved in cancer progression. Specifically, it inhibited the interaction between αB-crystallin and vascular endothelial growth factor (VEGF), suggesting a role in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt involves its interaction with specific molecular targets and pathways. As an analog of glutamic acid, it may interact with glutamate receptors and other proteins involved in neurotransmission and cellular signaling. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt

- (2R,3R)-3-Methylglutamic Acid Hydrochloride Salt

- (2R,3S)-3-Methylglutamic Acid Hydrochloride Salt

Uniqueness

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness can be exploited in various applications, such as the development of stereoselective drugs and catalysts.

Actividad Biológica

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt, also known as NCI-41356, is a compound with significant biological activity, particularly as an agonist for kainate receptors. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 197.62 g/mol

- CAS Number : 910548-22-0

(2S,3R)-3-Methylglutamic Acid Hydrochloride acts primarily as a selective agonist for kainate receptors, which are a subtype of glutamate receptors involved in excitatory neurotransmission. The activation of these receptors plays a crucial role in mediating synaptic plasticity and neuronal signaling pathways, which are essential for cognitive functions such as learning and memory .

Interaction with Kainate Receptors

The compound selectively activates kainate receptors over other glutamate receptors, making it a valuable tool for studying the specific functions of these receptors in the brain. This selective targeting can influence various physiological responses and has implications for conditions such as epilepsy and neurodegenerative diseases.

Neuroprotective Effects

Research indicates that (2S,3R)-3-Methylglutamic Acid Hydrochloride exhibits neuroprotective effects in models of neurodegeneration. Its ability to modulate excitatory neurotransmission suggests potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Case Studies

- Pulmonary Fibrosis Model : A study demonstrated that NCI-41356 reduced pulmonary fibrosis in bleomycin-treated mice. The treatment resulted in decreased collagen deposition in lung tissues, indicating its potential use as an anti-fibrotic agent .

- Cancer Research : In preclinical models of breast cancer, NCI-41356 inhibited tumor cell proliferation and invasiveness. This suggests that targeting HSPB5 with this compound may offer new avenues for cancer therapy .

Applications in Research and Medicine

(2S,3R)-3-Methylglutamic Acid Hydrochloride is utilized across various fields:

- Neuroscience : Investigated for its role in neurotransmission and synaptic plasticity.

- Pharmacology : Explored for its therapeutic potential in treating neurological disorders.

- Cancer Research : Studied for its effects on tumor growth and fibrosis.

Comparative Biological Activity Table

| Property/Activity | (2S,3R)-3-Methylglutamic Acid Hydrochloride |

|---|---|

| Receptor Type | Kainate Receptor Agonist |

| Neuroprotective Potential | Yes |

| Anti-fibrotic Activity | Yes (in pulmonary fibrosis model) |

| Cancer Inhibition | Yes (in breast cancer models) |

| Cognitive Function Impact | Positive influence on learning and memory |

Synthesis Methods

The synthesis of (2S,3R)-3-Methylglutamic Acid Hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Conjugate Addition : Utilization of lithiated anions to achieve high yields with good diastereoselectivity .

- Arndt–Eistert Homologation : A method involving the retention of configuration at C-3 during synthesis .

These methods ensure the production of high-purity compounds suitable for research and therapeutic applications.

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-ZJQZTCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858044 | |

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910548-20-8 | |

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.